Diaminoguanidine
Overview
Description
1,3-Diaminoguanidine is a chemical compound with the linear formula H2NNHC(=NH)NHNH2·HCl . It undergoes condensation reactions with various substances such as 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines and various aldehydes and ketones to yield bis guanidine derivatives .
Synthesis Analysis
Diaminoguanidine has been synthesized in various ways. For instance, it has been used to modify cellulose to extract mercury, copper, lead, and cadmium ions from aqueous solutions and environmental water samples . The synthetic strategy involved oxidizing cellulose powder into dialdehyde cellulose (DAC) and reacting DAC with diaminoguanidine to create an imine linkage between the two reactants .
Molecular Structure Analysis
The molecular weight of 1,3-Diaminoguanidine is 125.56 g/mol . The structure and morphology of the adsorbent were studied using a variety of analytical techniques including Fourier transform infrared spectroscopy (FTIR), Scanning electron microscopy (SEM), and Brunauer–Emmett–Teller (BET) surface area measurements .
Chemical Reactions Analysis
1,3-Diaminoguanidine monohydrochloride undergoes condensation reaction with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines . It also reacts with various aldehydes and ketones to yield bis guanidine derivatives .
Physical And Chemical Properties Analysis
1,3-Diaminoguanidine has a melting point of 180-182 °C (dec.) (lit.) and is soluble in water at 50 mg/mL, clear to very slightly hazy, colorless to faintly yellow . It has a linear formula of H2NNHC(=NH)NHNH2·HCl .
Scientific Research Applications
Diabetes-Related Complications : Diaminoguanidine has shown potential in controlling diabetic complications. It inhibits the formation of glycosylated end products and aldose reductase activity, which are significant in diabetic pathophysiology. Long-term administration in diabetic rats demonstrated an ability to inhibit and prevent lens opacity, indicating therapeutic potential in diabetes management (Kumari, Umar, Bansal, & Sahib, 1991).
Chemical Synthesis : Diaminoguanidine serves as an intermediate in the production of various chemical compounds, such as diheterocyclic systems. New methods for its preparation have been explored to improve efficiency and yield in chemical syntheses (Scott, O'Sullivan, & Reilly, 2007).
Immunosuppressive and Cytostatic Properties : Certain derivatives of diaminoguanidine have displayed strong immunosuppressive and cytostatic activities. These properties could be significant for developing new therapeutic agents in immunology and oncology (Konieczny & Charytonowicz, 1978).
Electron Delocalization Studies : The electronic structure of diaminoguanidine has been studied using ab initio MO and density functional methods. Understanding its electronic structure can be crucial for applications in molecular electronics and material sciences (Bharatam & Iqbal, 2006).
Nitric Oxide Synthesis Inhibition : Diaminoguanidine has been studied for its ability to inhibit nitric oxide formation, which is significant in various physiological and pathological processes. It displays selective inhibition of the inducible isoform of nitric oxide synthase, suggesting potential therapeutic applications (Hasan et al., 1993).
Pharmaceutical Stability Studies : The stability of pharmaceutical compounds like 3,4-diaminopyridine, which is used in the treatment of Lambert-Eaton myasthenic syndrome, has been studied. Understanding the stability and degradation pathways of such compounds is crucial for pharmaceutical development (Raust et al., 2007).
Inactivation of Enzyme Isoforms : Diaminoguanidine has been shown to inactivate various isoforms of nitric oxide synthase, an enzyme involved in the production of nitric oxide. This property could have implications in regulating nitric oxide production in different physiological and pathological states (Wolff & Lubeskie, 1996).
Neuromuscular Disorders Treatment : Studies have shown that compounds like 3,4-diaminopyridine can improve neuromuscular transmission in disorders such as Lambert-Eaton myasthenic syndrome, making it a valuable therapeutic agent in neurology (Wirtz et al., 2009).
Safety And Hazards
1,3-Diaminoguanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
properties
IUPAC Name |
1,1-diaminoguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH7N5/c2-1(3)6(4)5/h4-5H2,(H3,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQQSNAVVZSYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36062-19-8 (mono-hydrochloride), 38360-74-6 (hydrochloride) | |
Record name | Diaminoguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004364787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60195901 | |
Record name | Diaminoguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diaminoguanidine | |
CAS RN |
4364-78-7 | |
Record name | Diaminoguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004364787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diaminoguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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